molecular formula C18H13N3OS B186286 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile CAS No. 165824-82-8

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile

Cat. No.: B186286
CAS No.: 165824-82-8
M. Wt: 319.4 g/mol
InChI Key: FJRNCFFZUUPTSS-UHFFFAOYSA-N
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Description

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile is a multifunctionalized thiophene derivative of significant interest in medicinal chemistry and organic synthesis. Compounds based on the 2-aminothiophene structural motif demonstrate a broad spectrum of biological properties, positioning them as valuable scaffolds in drug discovery research . This highly functionalized aminothiophene serves as a key synthetic intermediate for the construction of more complex heterocyclic systems. Research indicates that such molecules can be utilized in the development of thieno[2,3-d]pyrimidine core systems, which are privileged structures in pharmaceutical development . The presence of multiple functional groups on the thiophene ring, including the amino, anilino, benzoyl, and carbonitrile, provides versatile handles for further chemical modification and diversification, enabling the exploration of novel chemical space for identifying new bioactive molecules . This compound is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

4-amino-2-anilino-5-benzoylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c19-11-14-15(20)17(16(22)12-7-3-1-4-8-12)23-18(14)21-13-9-5-2-6-10-13/h1-10,21H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRNCFFZUUPTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363164
Record name 4-amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165824-82-8
Record name 4-amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-anilino-3-thiophenecarbonitrile with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile involves its interaction with specific molecular targets and pathways. The amino and anilino groups can form hydrogen bonds with biological molecules, while the benzoyl and thiophene groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Sulfanyl substituents (e.g., benzylsulfanyl in ) increase lipophilicity, which may improve membrane permeability in biological systems.

Steric Considerations: The benzylsulfanyl group in adds steric bulk, which could hinder intermolecular interactions or enzymatic binding compared to the planar anilino group in the target compound.

Functional Group Reactivity: The mercapto (-SH) group in offers high reactivity for disulfide bond formation or metal coordination, whereas the anilino group enables hydrogen bonding and π-π stacking interactions .

Insights:

  • Limited synthetic data are available for the thiophenecarbonitrile derivatives in the evidence. However, the pyrazole-oxadiazole hybrid in demonstrates a moderate yield (54.85%) and well-characterized melting point (196.6°C), highlighting the feasibility of synthesizing complex carbonitriles with heterocyclic substituents.
  • The absence of melting points or yields for the thiophenecarbonitriles suggests further experimental characterization is needed to compare their stability and purity with the target compound.

Biological Activity

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile (C18H13N3OS) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C18H13N3OS
  • Molecular Weight : 319.388 g/mol
  • Structure : The compound features an amino group, an anilino group, a benzoyl moiety, and a thiophene ring, contributing to its diverse interactions with biological targets.

The biological activity of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown promising results against tyrosine kinases, which are critical in tumor growth signaling pathways.
  • Hydrogen Bonding and Hydrophobic Interactions : The amino and anilino groups facilitate hydrogen bonding with biological macromolecules, while the hydrophobic thiophene and benzoyl groups enhance binding affinity to lipid membranes and proteins.

Anticancer Properties

Research indicates that 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.34
A549 (Lung)7.44
HCT116 (Colon)8.27
PC3 (Prostate)9.99

These results suggest that the compound may inhibit cancer cell proliferation by targeting critical pathways involved in cell cycle regulation.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary tests indicate that it possesses activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics:

Bacterial StrainZone of Inhibition (mm)Reference
Escherichia coli15
Staphylococcus aureus18

Case Studies

Several studies have investigated the biological effects of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile:

  • In Vivo Tumor Growth Inhibition : In a mouse model with xenografted tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound could downregulate key signaling pathways associated with tumor progression, such as the PI3K/Akt pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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